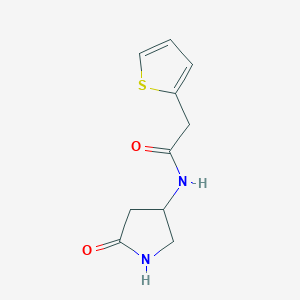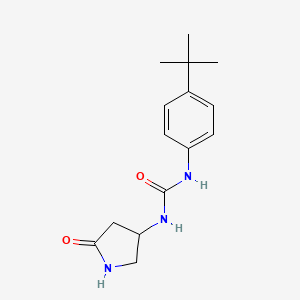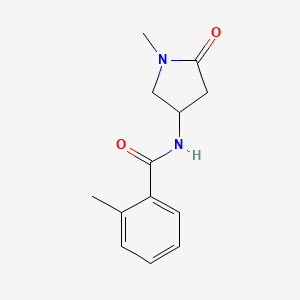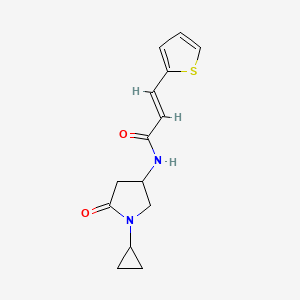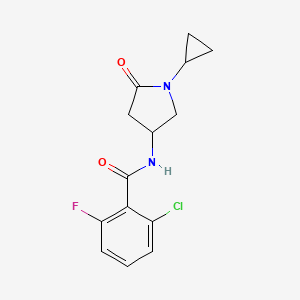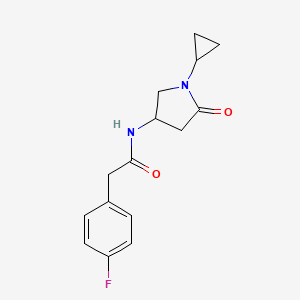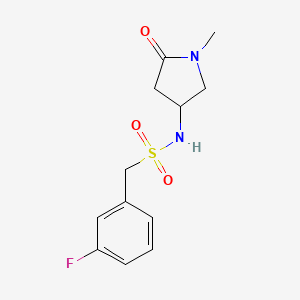
1-(3-fluorophenyl)-N-(1-methyl-5-oxopyrrolidin-3-yl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Fluorophenyl)-N-(1-methyl-5-oxopyrrolidin-3-yl)methanesulfonamide, also known as FMPS, is a small molecule drug that is used in a variety of scientific research applications. It is a low molecular weight compound that has been studied for its potential therapeutic effects in a variety of diseases, including cancer, Alzheimer’s, Parkinson’s, and Huntington’s diseases. FMPS has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects.
Applications De Recherche Scientifique
1-(3-fluorophenyl)-N-(1-methyl-5-oxopyrrolidin-3-yl)methanesulfonamide has been used in a variety of scientific research applications, including the study of its potential therapeutic effects in a variety of diseases. In addition, 1-(3-fluorophenyl)-N-(1-methyl-5-oxopyrrolidin-3-yl)methanesulfonamide has been studied for its anti-inflammatory, anti-tumor, and anti-oxidant effects. It has also been used to study the role of epigenetic mechanisms in disease and to investigate the role of epigenetic drugs in cancer therapy.
Mécanisme D'action
The exact mechanism of action of 1-(3-fluorophenyl)-N-(1-methyl-5-oxopyrrolidin-3-yl)methanesulfonamide is not yet known. However, it is believed that 1-(3-fluorophenyl)-N-(1-methyl-5-oxopyrrolidin-3-yl)methanesulfonamide acts as an inhibitor of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, 1-(3-fluorophenyl)-N-(1-methyl-5-oxopyrrolidin-3-yl)methanesulfonamide is thought to alter gene expression, leading to the expression of genes involved in cell proliferation, apoptosis, and other processes.
Biochemical and Physiological Effects
1-(3-fluorophenyl)-N-(1-methyl-5-oxopyrrolidin-3-yl)methanesulfonamide has been found to possess a variety of biochemical and physiological effects. In vitro studies have shown that 1-(3-fluorophenyl)-N-(1-methyl-5-oxopyrrolidin-3-yl)methanesulfonamide can inhibit the growth of a variety of cancer cell lines, including breast, prostate, and pancreatic cancer cells. It has also been found to possess anti-inflammatory, anti-tumor, and anti-oxidant effects. In addition, 1-(3-fluorophenyl)-N-(1-methyl-5-oxopyrrolidin-3-yl)methanesulfonamide has been found to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 1-(3-fluorophenyl)-N-(1-methyl-5-oxopyrrolidin-3-yl)methanesulfonamide in laboratory experiments has a number of advantages and limitations. One of the main advantages of using 1-(3-fluorophenyl)-N-(1-methyl-5-oxopyrrolidin-3-yl)methanesulfonamide is that it is a low molecular weight compound that is easy to synthesize and handle. In addition, it is a relatively inexpensive compound that is readily available. However, the use of 1-(3-fluorophenyl)-N-(1-methyl-5-oxopyrrolidin-3-yl)methanesulfonamide in laboratory experiments also has some limitations. For example, the exact mechanism of action of 1-(3-fluorophenyl)-N-(1-methyl-5-oxopyrrolidin-3-yl)methanesulfonamide is not yet known, making it difficult to predict its effects in different contexts. In addition, the use of 1-(3-fluorophenyl)-N-(1-methyl-5-oxopyrrolidin-3-yl)methanesulfonamide in laboratory experiments can be limited due to its potential toxicity.
Orientations Futures
The potential therapeutic effects of 1-(3-fluorophenyl)-N-(1-methyl-5-oxopyrrolidin-3-yl)methanesulfonamide in a variety of diseases and its ability to modulate gene expression make it an attractive target for further research. Future studies could focus on elucidating the exact mechanism of action of 1-(3-fluorophenyl)-N-(1-methyl-5-oxopyrrolidin-3-yl)methanesulfonamide, as well as its potential therapeutic effects in different diseases. In addition, further research could be conducted to investigate the role of epigenetic drugs in cancer therapy, as well as the potential for 1-(3-fluorophenyl)-N-(1-methyl-5-oxopyrrolidin-3-yl)methanesulfonamide to be used as an anti-inflammatory and anti-oxidant agent. Finally, further research could be conducted to investigate the potential toxicity of 1-(3-fluorophenyl)-N-(1-methyl-5-oxopyrrolidin-3-yl)methanesulfonamide and to develop strategies to reduce its potential toxicity.
Méthodes De Synthèse
The synthesis of 1-(3-fluorophenyl)-N-(1-methyl-5-oxopyrrolidin-3-yl)methanesulfonamide involves a multi-step process that begins with the reaction of 3-fluorobenzaldehyde with 1-methyl-5-oxopyrrolidine in the presence of a base catalyst. This reaction yields the desired product, 1-(3-fluorophenyl)-N-(1-methyl-5-oxopyrrolidin-3-yl)methanesulfonamide. The reaction can be carried out in a variety of solvents, including methanol, ethanol, and acetonitrile.
Propriétés
IUPAC Name |
1-(3-fluorophenyl)-N-(1-methyl-5-oxopyrrolidin-3-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O3S/c1-15-7-11(6-12(15)16)14-19(17,18)8-9-3-2-4-10(13)5-9/h2-5,11,14H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNFHDJCBAUSOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)NS(=O)(=O)CC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-fluorophenyl)-N-(1-methyl-5-oxopyrrolidin-3-yl)methanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




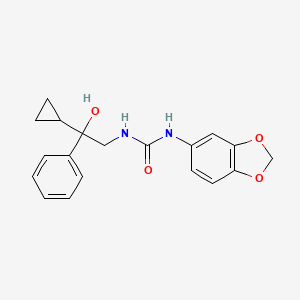
![3-(benzenesulfonyl)-N-[(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]propanamide](/img/structure/B6503683.png)

![4-phenyl-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]oxane-4-carboxamide](/img/structure/B6503706.png)
![N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B6503708.png)
